5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone is an organic compound that features a dioxolane ring, a thiophene ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Ketone Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for ring-opening reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and thiophene rings provide a unique scaffold that can bind to active sites, potentially inhibiting or modulating the activity of the target. The ketone group can participate in hydrogen bonding or other interactions that stabilize the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-oxobutyl ketone: shares similarities with other compounds containing dioxolane or thiophene rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of the dioxolane and thiophene rings with a ketone functional group. This combination provides a distinct set of chemical properties and reactivity patterns that are not observed in simpler analogs. The presence of both electron-rich and electron-deficient regions within the molecule allows for diverse interactions with various chemical and biological targets.
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-8(13)2-3-9(14)10-4-5-11(17-10)12-15-6-7-16-12/h4-5,12H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOZLVSLTMWLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(S1)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641900 | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-64-0 | |
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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